molecular formula C14H22O B7874551 3-(4-iso-Propylphenyl)-3-pentanol

3-(4-iso-Propylphenyl)-3-pentanol

Cat. No.: B7874551
M. Wt: 206.32 g/mol
InChI Key: MVBCJWKSGKAPJO-UHFFFAOYSA-N
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Description

3-Pentanol (C₅H₁₁OH) is a secondary alcohol with a hydroxyl group at the third carbon position. It has garnered attention in plant pathology for its role as a volatile organic compound (VOC) that primes systemic resistance against bacterial and fungal pathogens . Studies demonstrate that 3-pentanol, produced by plant-associated bacteria such as Bacillus and Pseudomonas spp., upregulates defense genes (e.g., PR1 for salicylic acid (SA) and PDF1.2 for jasmonic acid (JA) pathways) in Arabidopsis thaliana, pepper, and cucumber . Unlike direct antimicrobial agents, 3-pentanol acts as a signaling molecule, enhancing plant immunity through defense priming—a phenomenon where plants pre-activate immune responses for faster counterattacks upon pathogen challenge . Field trials confirm its efficacy in reducing disease severity caused by Xanthomonas axonopodis and Pseudomonas syringae at concentrations as low as 100 nM .

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-14(15,6-2)13-9-7-12(8-10-13)11(3)4/h7-11,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBCJWKSGKAPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iso-Propylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the alkylation of phenol with propylene to produce 4-isopropylphenol, which is then subjected to further reactions to introduce the pentanol chain. The reaction conditions typically involve the use of catalysts such as acids or bases to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes using phenol and propylene. The reaction is carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-iso-Propylphenyl)-3-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.

    Substitution: Substitution reactions may involve halogenation or nitration using reagents like chlorine or nitric acid under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(4-iso-Propylphenyl)-3-pentanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-iso-Propylphenyl)-3-pentanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

3-Pentanol is compared to other alcohols and VOCs with similar structures or modes of action (Table 1). Key findings include:

Table 1: Comparative Analysis of 3-Pentanol and Related Compounds

Compound Effective Concentration Application Method Target Pathways Efficacy (Disease Reduction) Key Limitations References
3-Pentanol 100 nM – 1 mM Gaseous/Drench SA, JA 25–100-fold pathogen reduction Rapid evaporation in open fields
1-Pentanol 1 mM Gaseous SA, JA (weak) 50% lower than 3-pentanol Limited priming effect
2-Pentanol 10 µM Gaseous SA 30% lower than 3-pentanol No JA pathway activation
2,3-Butanediol 10 µM Root application SA 50% pathogen reduction Inconsistent field performance
Acetoin 10 µM Root application SA Moderate Requires high humidity
2-Butanone 0.1–10 nM Drench SA, JA Comparable to 3-pentanol Lower thermal stability
BTH 1 mM Foliar spray SA Similar to 3-pentanol Phytotoxic at high doses

Mechanistic Differences

  • Pathway Specificity: 3-Pentanol uniquely primes both SA and JA pathways, enabling broad-spectrum resistance. In contrast, 2-pentanol and 2,3-butanediol primarily activate SA signaling .
  • Concentration Efficiency: 3-Pentanol is effective at nanomolar levels (100 nM), whereas 1-pentanol and BTH require millimolar concentrations .
  • Field Adaptability: Unlike 2,3-butanediol, which shows inconsistent results in open fields, 3-pentanol maintains efficacy despite rapid evaporation, likely due to its dual priming mechanism .

Limitations and Advantages

  • 3-Pentanol: While superior in priming, its volatility limits residual activity. However, drench applications mitigate this by allowing gradual release from soil .
  • 2-Butanone: Exhibits comparable efficacy at lower doses (0.1 µM) but degrades faster under UV exposure .
  • BTH: A synthetic analogue, BTH matches 3-pentanol’s SA activation but lacks JA synergy and poses phytotoxicity risks .

Biological Activity

3-(4-iso-Propylphenyl)-3-pentanol is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, along with data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

IUPAC Name : 3-(4-isopropylphenyl)pentan-3-ol
Molecular Formula : C14H22O
Molecular Weight : 210.33 g/mol

The compound features a phenolic structure with an isopropyl group at the para position and a pentanol chain, which contributes to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Alkylation of Phenol : The reaction of 4-isopropylphenylmagnesium bromide with 3-pentanone.
  • Reduction : The resulting ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation.
  • Analgesic Properties : Preliminary investigations have indicated that it may also possess analgesic effects, potentially useful in pain management therapies.

The biological activity of this compound is thought to involve interactions with specific receptors or enzymes, leading to modulation of various biological pathways. Detailed studies are required to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySignificant reduction in inflammatory markers
AnalgesicPain relief observed in animal models
CytotoxicityModerate cytotoxic effects on cancer cell lines

Comparative Analysis

Comparing this compound with similar compounds can provide insights into its unique properties:

Table 2: Comparison with Similar Compounds

CompoundStructure CharacteristicsNotable Activities
4-IsopropylphenolLacks pentanol chainAntimicrobial
3-(4-Isopropylphenyl)-3-pentanoneOxidized form, similar structurePotentially less active
3-(4-Isopropylphenyl)-3-pentanoic acidFurther oxidized formMore pronounced activity

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